

# Application Notes and Protocols for Kinetic Resolution Using Diphenylacetic Acid

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## Compound of Interest

Compound Name: *Diphenylacetic Acid*

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## Introduction

Kinetic resolution is a crucial technique in stereoselective synthesis for the separation of enantiomers from a racemic mixture. This process relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, leading to an enantioenriched sample of the less reactive enantiomer. **Diphenylacetic acid** is utilized as an effective acyl source in the kinetic resolution of various racemic compounds, including alcohols and amides, often in conjunction with a chiral acyl-transfer catalyst. This document provides detailed experimental protocols and data for the kinetic resolution of racemic 2-hydroxyamides using **diphenylacetic acid**.

## Experimental Principles

The kinetic resolution of racemic compounds, such as 2-hydroxyamides, can be achieved through asymmetric esterification. In this process, **diphenylacetic acid** serves as the acylating agent. The reaction is typically promoted by an anhydride, such as pivalic anhydride, and catalyzed by a chiral acyl-transfer catalyst, for instance, (R)-benzotetramisole ((R)-BTM). The chiral catalyst selectively facilitates the esterification of one enantiomer over the other, resulting in a mixture of an acylated product and the unreacted, enantioenriched starting material. These can then be separated by standard chromatographic techniques.

## Experimental Protocols

## Protocol 1: Asymmetric Esterification of Racemic 2-Hydroxy-dimethylamide with Diphenylacetic Acid

This protocol details the kinetic resolution of a racemic 2-hydroxy-dimethylamide using **diphenylacetic acid** and a chiral acyl-transfer catalyst.[\[1\]](#)

### Materials:

- Racemic 2-hydroxy-dimethylamide (( $\pm$ )-1d)
- **Diphenylacetic acid**
- Pivalic anhydride (Piv<sub>2</sub>O)
- (R)-benzotetramisole ((R)-BTM)
- N,N-Diisopropylethylamine (i-Pr<sub>2</sub>NEt)
- Diethyl ether (Et<sub>2</sub>O)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>)

### Procedure:

- To a solution of racemic 2-hydroxy-dimethylamide (( $\pm$ )-1d) (41.5 mg, 0.20 mmol) in Et<sub>2</sub>O (1.0 mL, 0.20 M) at room temperature, successively add **diphenylacetic acid** (31.8 mg, 0.15 mmol), pivalic anhydride (36.5  $\mu$ L, 0.18 mmol), and N,N-Diisopropylethylamine (62.7  $\mu$ L, 0.36 mmol).
- Add the chiral acyl-transfer catalyst, (R)-BTM (2.5 mg, 0.01 mmol), to the reaction mixture.
- Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with saturated aqueous NaHCO<sub>3</sub>.

- Separate the organic layer, and extract the aqueous layer with EtOAc.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the residue by column chromatography on silica gel to afford the esterified product and the unreacted enantioenriched starting material.

## Protocol 2: Asymmetric Esterification using Diphenylacetic Anhydride

This alternative protocol utilizes diphenylacetic anhydride directly as the acylating agent.[\[1\]](#)

### Materials:

- Racemic 2-hydroxy-dimethylamide (( $\pm$ )-1d)
- Diphenylacetic anhydride
- (R)-benzotetramisole ((R)-BTM)
- N,N-Diisopropylethylamine (i-Pr<sub>2</sub>NEt)
- Diethyl ether (Et<sub>2</sub>O)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>)

### Procedure:

- To a solution of racemic 2-hydroxy-dimethylamide (( $\pm$ )-1d) (41.5 mg, 0.20 mmol) in Et<sub>2</sub>O (1.0 mL, 0.2 M) at room temperature, add diphenylacetic anhydride (48.8 mg, 0.12 mmol) and N,N-Diisopropylethylamine (20.9  $\mu$ L, 0.12 mmol).
- Add the chiral catalyst, (R)-BTM (2.5 mg, 0.011 mmol), to the mixture.
- Stir the reaction mixture for 24 hours at the same temperature.

- Quench the reaction with saturated aqueous NaHCO<sub>3</sub>.
- Separate the organic layer and extract the aqueous layer with EtOAc.
- Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the resulting residue by silica gel column chromatography.

## Quantitative Data Summary

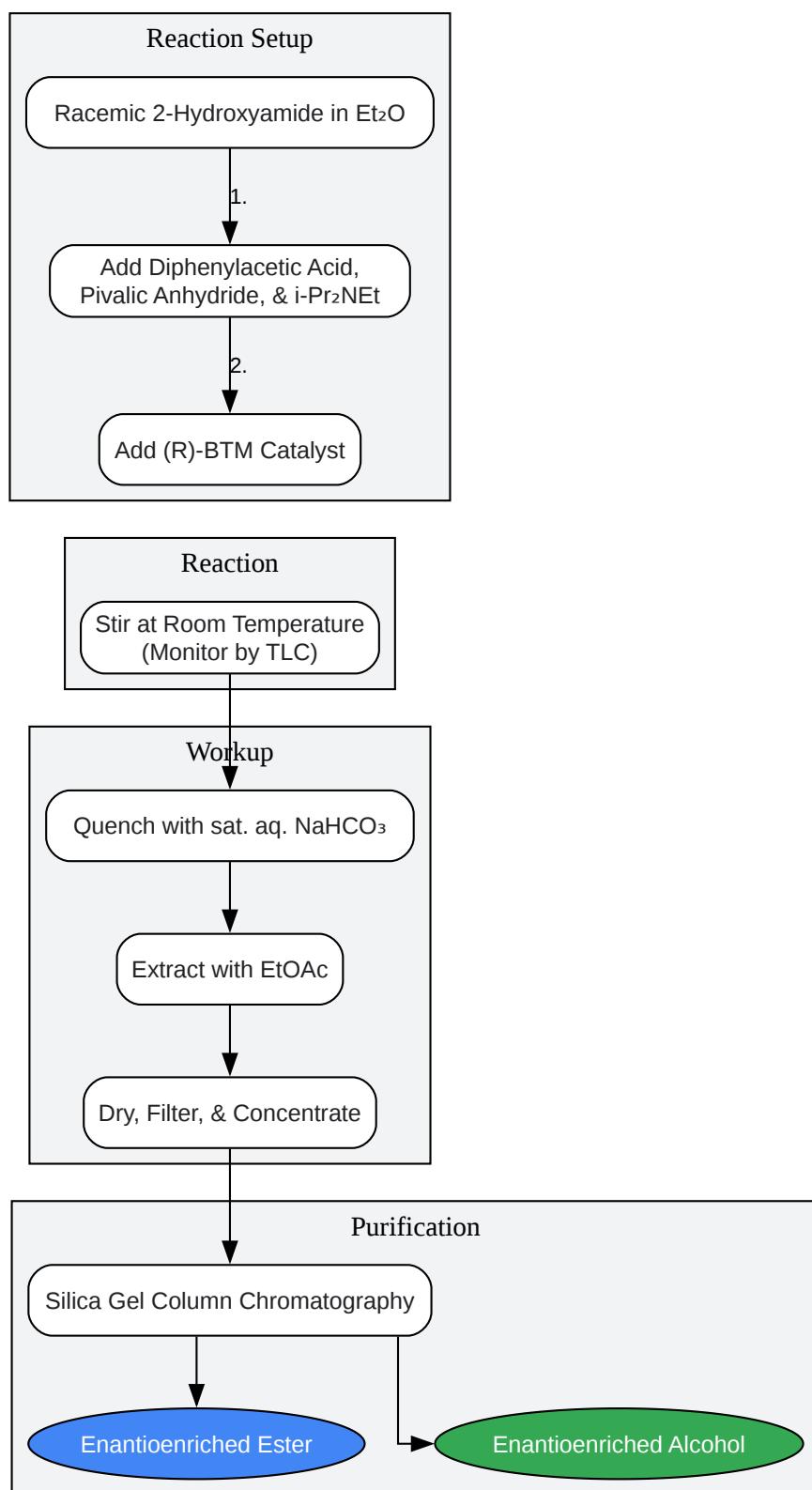
The following table summarizes the results for the kinetic resolution of various racemic 2-hydroxy-dimethylamides using **diphenylacetic acid**, pivalic anhydride, and (R)-BTM as the catalyst.

Entry	Substrate (Racemic 2- Hydroxy amide)	Time (h)	Yield of Ester (%)	ee of Ester (%)	Yield of Alcohol (%)	ee of Alcohol (%)	Selectivity (s)
1	1a	24	45	93	51	82	49
2	1b	48	46	92	53	82	44
3	1c	24	48	98	51	93	>250
4	1d	24	47	93	51	87	59
5	1e	24	47	94	52	87	67
6	1f	24	46	99	53	>99	>250
7	1g	24	45	98	54	92	>250
8	1h	24	48	99	50	97	>250
9	1i	24	46	99	52	96	>250
10	1j	24	47	99	52	96	>250
11	1k	24	48	99	51	97	>250

Data extracted from the kinetic resolution of various 2-hydroxyamides as reported in *Molecules*, 2018.[1]

## Visualized Experimental Workflow

The following diagram illustrates the general workflow for the kinetic resolution of racemic 2-hydroxyamides using **diphenylacetic acid**.

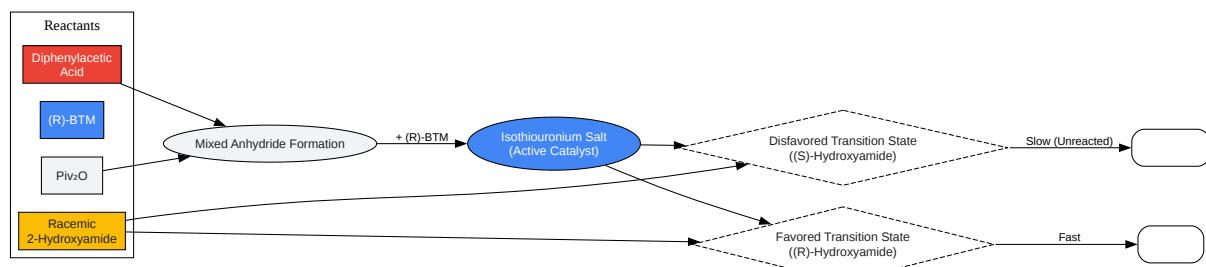


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Caption: General workflow for kinetic resolution.

## Signaling Pathway and Mechanism

The high selectivity in this kinetic resolution is achieved through the formation of a stabilized transition state. The isothiouronium salt, derived from the mixed anhydride and the chiral catalyst (R)-BTM, preferentially reacts with one enantiomer of the 2-hydroxyamide, leading to a rapid transformation into the corresponding ester.



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Caption: Simplified reaction mechanism pathway.

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## References

- 1. [mdpi.com](http://mdpi.com) [mdpi.com]

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